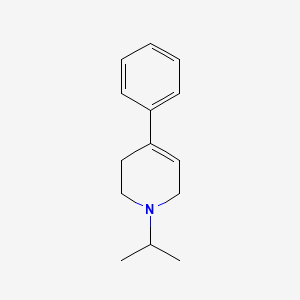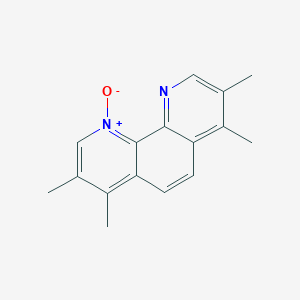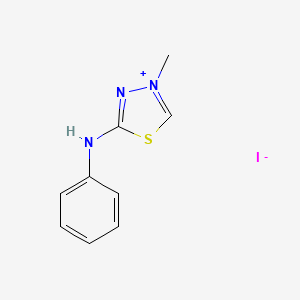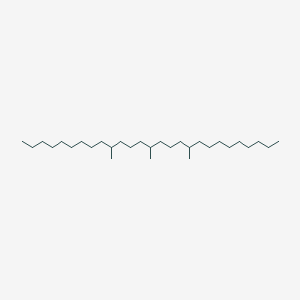![molecular formula C19H21NO4 B14319858 2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid CAS No. 106159-87-9](/img/structure/B14319858.png)
2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid is a chemical compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . This compound is known for its unique structure, which includes a diethylamino group, a hydroxybenzoyl group, and a methylbenzoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid typically involves the reaction of phthalic anhydride with 3-diethylaminophenol . The reaction is carried out under acidic conditions, often using a Friedel-Crafts acylation procedure. The reaction conditions include the use of a solvent such as toluene and a catalyst like aluminum chloride. The product is then purified through recrystallization.
Analyse Des Réactions Chimiques
2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Applications De Recherche Scientifique
2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of novel fluorescent matrices and hybrid dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group enhances its ability to interact with biological membranes, while the hydroxybenzoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid can be compared with similar compounds such as:
2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid: This compound has a similar structure but with dibutylamino instead of diethylamino, affecting its solubility and reactivity.
Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate: This ester derivative has different physical properties and applications, particularly in the field of UV filters.
4-(Diethylamino)salicylaldehyde: This compound shares the diethylamino group but has different functional groups, leading to distinct chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Propriétés
Numéro CAS |
106159-87-9 |
|---|---|
Formule moléculaire |
C19H21NO4 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-[4-(diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid |
InChI |
InChI=1S/C19H21NO4/c1-4-20(5-2)13-7-9-15(17(21)11-13)18(22)14-8-6-12(3)10-16(14)19(23)24/h6-11,21H,4-5H2,1-3H3,(H,23,24) |
Clé InChI |
FQQHSIBWBFUIEM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)

![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)

![N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine](/img/structure/B14319800.png)

![{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene](/img/structure/B14319807.png)

![1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B14319815.png)



![2-Hydroxy-5-{1-[2-(1-phenylethyl)phenyl]ethyl}benzoic acid](/img/structure/B14319849.png)
